REACTION_CXSMILES
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[NH2:1][C:2]1[N:7]=[C:6](Cl)[CH:5]=[CH:4][C:3]=1[N+:9]([O-:11])=[O:10].[CH2:12]([O:14][C:15]([N:17]1[CH2:22][CH2:21][NH:20][CH2:19][CH2:18]1)=[O:16])[CH3:13]>C(O)(C)C>[N+:9]([C:3]1[CH:4]=[CH:5][C:6]([N:20]2[CH2:19][CH2:18][N:17]([C:15]([O:14][CH2:12][CH3:13])=[O:16])[CH2:22][CH2:21]2)=[N:7][C:2]=1[NH2:1])([O-:11])=[O:10]
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Name
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|
Quantity
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3.66 g
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Type
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reactant
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Smiles
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NC1=C(C=CC(=N1)Cl)[N+](=O)[O-]
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Name
|
|
Quantity
|
6.36 g
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Type
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reactant
|
Smiles
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C(C)OC(=O)N1CCNCC1
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Name
|
|
Quantity
|
85 mL
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Type
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solvent
|
Smiles
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C(C)(C)O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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The reaction mixture with a yellow precipitate is poured on water/Na2CO3
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Type
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EXTRACTION
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Details
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extracted twice with methylene chloride
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Type
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DRY_WITH_MATERIAL
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Details
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The combined organic phases are dried over Na2SO4
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Type
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FILTRATION
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Details
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filtered
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Type
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CUSTOM
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Details
|
evaporated to dryness
|
Name
|
|
Type
|
product
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Smiles
|
[N+](=O)([O-])C=1C=CC(=NC1N)N1CCN(CC1)C(=O)OCC
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |